molecular formula C24H26O5S B12346622 4-(Benzyloxy)phenyl 4-butoxy-3-methylbenzene-1-sulfonate

4-(Benzyloxy)phenyl 4-butoxy-3-methylbenzene-1-sulfonate

Cat. No.: B12346622
M. Wt: 426.5 g/mol
InChI Key: YHSUXPFWWVJTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)phenyl 4-butoxy-3-methylbenzene-1-sulfonate is an organic compound that features a complex aromatic structure It is characterized by the presence of benzyloxy and butoxy groups attached to a sulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenyl 4-butoxy-3-methylbenzene-1-sulfonate typically involves multiple steps:

    Formation of Benzyloxyphenyl Intermediate: The initial step involves the preparation of 4-(benzyloxy)phenol, which can be synthesized by the benzylation of 4-hydroxyphenol using benzyl chloride in the presence of a base such as sodium hydroxide.

    Sulfonation: The benzyloxyphenyl intermediate is then subjected to sulfonation using a sulfonating agent like chlorosulfonic acid to introduce the sulfonate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl 4-butoxy-3-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonate group can be reduced to a sulfinate or thiol group under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Formation of benzyloxybenzoic acid or benzyloxybenzaldehyde.

    Reduction: Formation of benzyloxyphenyl sulfinate or thiol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

4-(Benzyloxy)phenyl 4-butoxy-3-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)phenyl 4-butoxy-3-methylbenzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The benzyloxy and butoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the sulfonate group can engage in ionic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenol: Lacks the butoxy and sulfonate groups, making it less versatile in certain applications.

    4-Butoxyphenyl 4-methylbenzenesulfonate: Similar structure but lacks the benzyloxy group, affecting its reactivity and applications.

    4-(Benzyloxy)phenyl 4-methylbenzenesulfonate: Similar but lacks the butoxy group, influencing its solubility and interaction properties.

Uniqueness

4-(Benzyloxy)phenyl 4-butoxy-3-methylbenzene-1-sulfonate is unique due to the combination of benzyloxy, butoxy, and sulfonate groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C24H26O5S

Molecular Weight

426.5 g/mol

IUPAC Name

(4-phenylmethoxyphenyl) 4-butoxy-3-methylbenzenesulfonate

InChI

InChI=1S/C24H26O5S/c1-3-4-16-27-24-15-14-23(17-19(24)2)30(25,26)29-22-12-10-21(11-13-22)28-18-20-8-6-5-7-9-20/h5-15,17H,3-4,16,18H2,1-2H3

InChI Key

YHSUXPFWWVJTGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.